2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[(2-Methoxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core, a thiazolidinone moiety, and a methoxyethylamine group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the thiazolidinone moiety and the methoxyethylamine group. Key steps may include:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and β-ketoesters under acidic or basic conditions.
Introduction of the Thiazolidinone Moiety: This step involves the reaction of the pyrido[1,2-a]pyrimidin-4-one intermediate with a thioamide and an aldehyde or ketone to form the thiazolidinone ring.
Attachment of the Methoxyethylamine Group: The final step includes the nucleophilic substitution reaction where the methoxyethylamine is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols, or halides, under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as an inhibitor or modulator of specific biological pathways.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its potential as a therapeutic agent for diseases involving oxidative stress, inflammation, or microbial infections could be explored.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it suitable for applications in materials science and catalysis.
Mechanism of Action
The mechanism by which 2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of oxidative stress pathways, modulation of inflammatory responses, or interference with microbial growth.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Methoxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one: can be compared with other pyrido[1,2-a]pyrimidin-4-one derivatives, thiazolidinone derivatives, and compounds containing methoxyethylamine groups.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical reactivity and biological activity
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action
Properties
Molecular Formula |
C25H26N4O3S2 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(2-methoxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N4O3S2/c1-17-8-6-13-28-22(17)27-21(26-12-15-32-2)19(23(28)30)16-20-24(31)29(25(33)34-20)14-7-11-18-9-4-3-5-10-18/h3-6,8-10,13,16,26H,7,11-12,14-15H2,1-2H3/b20-16- |
InChI Key |
XTQUMPVTSKJACM-SILNSSARSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)NCCOC |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)NCCOC |
Origin of Product |
United States |
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